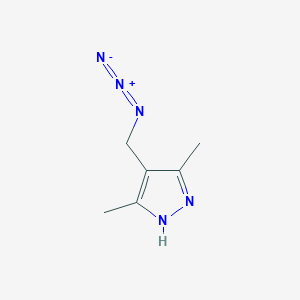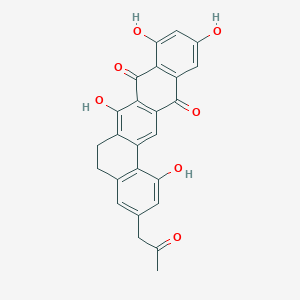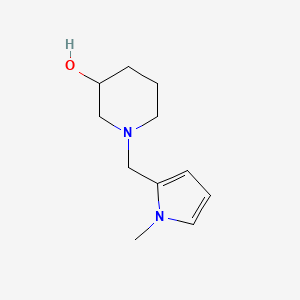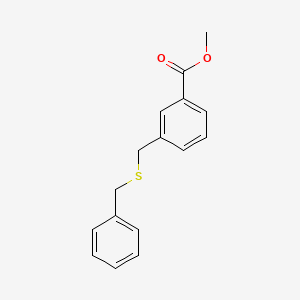
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole
Übersicht
Beschreibung
4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole, or 4-AMPDP, is a pyrazole derivative that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used to modify proteins, lipids, and other biomolecules. 4-AMPDP is a versatile molecule that has been used in the synthesis of complex molecules, as a tool for drug discovery, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Impurity Analysis
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole: is a compound that can be used in the analysis of azido impurities in pharmaceuticals. Azido impurities are a concern in sartan-type antihypertensive drugs, as they can be mutagenic and potentially increase cancer risk . The compound serves as a standard in the development of sensitive and robust methods for quantifying these impurities using techniques like LC-MS/MS .
Drug Safety and Regulation Compliance
The detection of azido impurities is critical for drug safety and compliance with regulatory standards4-(azidomethyl)-3,5-dimethyl-1H-pyrazole plays a role in ensuring that these impurities are controlled below the Threshold of Toxicological Concern as set by international health authorities .
Development of Analytical Methods
This compound is instrumental in the development and evaluation of analytical methods for the detection of azido impurities. It is used to establish performance parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates in the analysis of sartan drug substances .
Research on Mutagenicity
Given its structural similarity to azido impurities found in certain medications, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole can be used in research studies investigating the mutagenic potential of these substances and their mechanisms of action .
Synthesis of Sartan Medications
The compound can be involved in the synthesis process of sartan medications. It may form as a by-product during the reaction between nitrile and azido groups, which is a step in creating the tetrazole ring present in sartan drugs .
Environmental Monitoring
In the context of environmental monitoring, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole could be used to develop assays for detecting the presence of azido impurities in water and soil, as these impurities could potentially contaminate the environment during pharmaceutical manufacturing processes .
Quality Control in Manufacturing
The compound is also relevant in the quality control processes of pharmaceutical manufacturing. It can be used to test batches of sartan drugs for the presence of azido impurities, ensuring that the final products are free from these harmful substances .
Educational and Training Purposes
Lastly, 4-(azidomethyl)-3,5-dimethyl-1H-pyrazole can be used in academic settings for educational and training purposes. It provides a practical example for students and researchers learning about pharmaceutical impurities and the importance of analytical chemistry in drug safety .
Eigenschaften
IUPAC Name |
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-4-6(3-8-11-7)5(2)10-9-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYVKFDCPXADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)


![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
